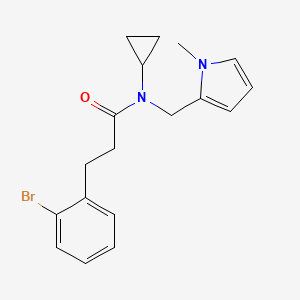

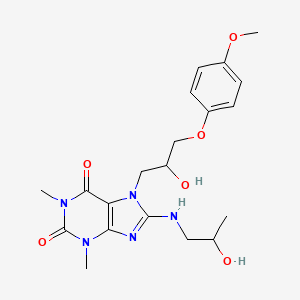

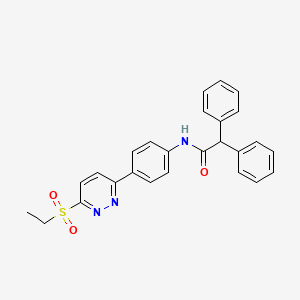

6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . The presence of an oxirane (or epoxide) group suggests that this compound could be reactive, as epoxides are known to undergo ring-opening reactions .

Chemical Reactions Analysis

Epoxides like the oxirane group in this compound are known to be reactive and can undergo various reactions, including ring-opening reactions with nucleophiles . The quinoline core may also participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an aromatic ring system would contribute to its stability and possibly its solubility in organic solvents. The epoxide group could make it more reactive .Wissenschaftliche Forschungsanwendungen

Antiproliferative and Antiplatelet Activities

Compounds derived from 3,4-dihydroquinolin-2(1H)-one, including oxime-containing derivatives, have been studied for their antiplatelet and antiproliferative activities. These compounds showed promising results in inhibiting platelet aggregation and demonstrated marginal activities against various cancer cell lines. For instance, specific derivatives were highly active against U46619 induced platelet aggregation and exhibited potential in the inhibition of AA-induced aggregation. However, these derivatives were generally inactive against thrombin induced platelet aggregation (Chen et al., 2010).

Anti-Tubercular Agents

Hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus, when complexed with Zn(II), showed significant antituberculosis activity. These compounds, particularly certain Zn(II) complexes, demonstrated very good antituberculosis activity with minimum inhibitory concentrations comparable to first and second line drugs used to treat tuberculosis (Mandewale et al., 2016).

Ring Opening Reactions

The ring opening reactions of quinoline substituted epoxides, including those similar to 6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one, have been studied. These reactions with secondary amines and lithium amides yield (aminohydroxyethyl)quinolines but with different regioselectivities, which could have implications in chemical synthesis processes (Boa et al., 2003).

Applications in Lubricating Grease

Certain quinolinone derivatives have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. The study investigated how these compounds affected the total acid number and oxygen pressure drop in lubricating greases, suggesting potential applications in industrial lubricants (Hussein et al., 2016).

Anticancer Properties

Specifically, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound related to the quinolinone family, has demonstrated promising anticancer properties. It inhibited tumor growth significantly in mice without obvious signs of toxicity, disrupted tumor vasculature, and showed high antiproliferative activity in human tumor cell line panels. This indicates its potential as a novel class of tumor-vascular disrupting agents (Cui et al., 2017).

Crystallographic Studies

Crystal structures of compounds closely related to 6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one have been synthesized and studied. This research provides valuable data on the molecular arrangement and potential applications in various fields, including materials science and pharmaceuticals (Obreza & Perdih, 2012).

Quantum Entanglement in Cancer Diagnosis

A study involving a complex molecule similar to 6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one was used to analyze interactions with a two-mode field, showing potential applications in the diagnosis of human cancer cells, tissues, and tumors through quantum entanglement dynamics (Alireza et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-12-4-1-8-5-9(2-3-11(8)13-12)15-6-10-7-16-10/h2-3,5,10H,1,4,6-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLLIXGCEBNMDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)OCC3CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

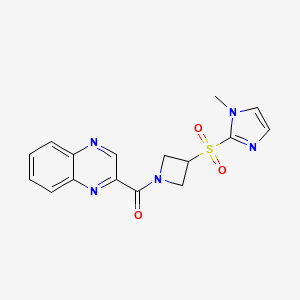

![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2975296.png)

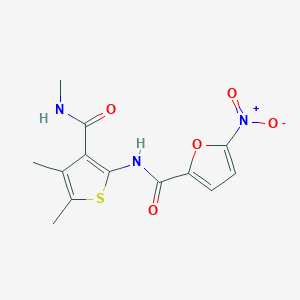

![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975300.png)

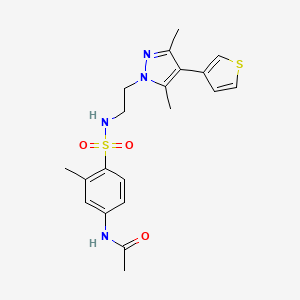

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide](/img/structure/B2975315.png)

![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2975317.png)